

# Navigating the Regulatory Maze: A Technical Guide to N-Nitroso Paroxetine Impurity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | N-Nitroso Paroxetine |           |
| Cat. No.:            | B13426240            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The emergence of nitrosamine impurities as a significant concern in the pharmaceutical industry has necessitated stringent regulatory oversight and the development of robust analytical methodologies. **N-Nitroso Paroxetine**, a potential impurity in paroxetine-containing drug products, falls under this regulatory scrutiny due to the classification of nitrosamines as probable human carcinogens. This in-depth technical guide provides a comprehensive overview of the current regulatory landscape, analytical protocols for detection and quantification, and the chemical pathways leading to the formation of **N-Nitroso Paroxetine**.

## Regulatory Landscape and Acceptable Intake Limits

Global regulatory agencies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and Health Canada, have established guidelines for the control of nitrosamine impurities in drug products.[1][2][3] These guidelines are rooted in the principles of the ICH M7(R1) guideline, which addresses the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[4][5] Nitrosamines are classified as a "cohort of concern" due to their high carcinogenic potency.[5]

The primary metric for controlling these impurities is the Acceptable Intake (AI) limit, which represents a level of exposure that poses a negligible cancer risk over a lifetime.[6][7] For **N-Nitroso Paroxetine**, a specific AI has been established by both the EMA and Health Canada.

## **Quantitative Limits for N-Nitroso Paroxetine**



The acceptable intake limits for **N-Nitroso Paroxetine**, as set by major regulatory bodies, are summarized below. To provide a practical perspective for formulation scientists and quality control analysts, the AI in ng/day has been converted to a parts per million (ppm) limit. This conversion is based on a hypothetical Maximum Daily Dose (MDD) of Paroxetine, which can vary depending on the indication. For the purpose of this guide, a common MDD of 50 mg is used for the calculation (ppm = AI (ng) / MDD (mg)).

| Regulatory Body | Acceptable Intake<br>(AI) Limit (ng/day)                                                                                                                                                          | Calculated Limit<br>(ppm) for 50 mg<br>MDD | Basis for Limit<br>Derivation                                                                                                                                                     |
|-----------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| EMA             | 1300[8][9]                                                                                                                                                                                        | 26                                         | Structure-Activity- Relationship (SAR)/read-across approach using the TD50 of N- nitrosopiperidine.[8]                                                                            |
| Health Canada   | 1300[10][11]                                                                                                                                                                                      | 26                                         | Not explicitly stated, but aligns with EMA.                                                                                                                                       |
| FDA             | Not explicitly listed, but would fall under the Carcinogenic Potency Categorization Approach (CPCA) for NDSRIs.[12][13][14] Without specific data, it could default to a more conservative limit. | -                                          | The FDA employs a risk-based approach using the CPCA to assign NDSRIs to different potency categories with corresponding Al limits ranging from 26.5 ng/day to 1500 ng/day.[6][7] |

## Formation Pathway of N-Nitroso Paroxetine

**N-Nitroso Paroxetine** is a nitrosamine drug substance-related impurity (NDSRI), meaning it is structurally similar to the active pharmaceutical ingredient (API), paroxetine.[15][16] Its formation occurs through the nitrosation of the secondary amine group within the piperidine



## Foundational & Exploratory

Check Availability & Pricing

ring of the paroxetine molecule.[17][18] This reaction requires a nitrosating agent, which can be introduced through various sources during the manufacturing process or be present in the excipients.[19][20]













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. fda.gov [fda.gov]
- 2. FDA: Updated Guidance for Nitrosamines ECA Academy [gmp-compliance.org]
- 3. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH M7 & Nitrosamines Impurities -Updates Guidance, Documents, Resources -Nitrosamines Exchange [nitrosamines.usp.org]
- 5. database.ich.org [database.ich.org]
- 6. FDA sets acceptable intake limits for nitrosamines in drugs | RAPS [raps.org]
- 7. fda.gov [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. New NDSRIs limits coming from EMA soon Nitrosamines in the News Nitrosamines Exchange [nitrosamines.usp.org]
- 10. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 11. canada.ca [canada.ca]
- 12. Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities | FDA [fda.gov]
- 13. pharmtech.com [pharmtech.com]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. pharmtech.com [pharmtech.com]
- 16. fda.gov [fda.gov]
- 17. benchchem.com [benchchem.com]
- 18. N-Nitroso Paroxetine | molsyns.com [molsyns.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]



 To cite this document: BenchChem. [Navigating the Regulatory Maze: A Technical Guide to N-Nitroso Paroxetine Impurity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13426240#regulatory-guidelines-for-n-nitroso-paroxetine-limits]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com